2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Overview
Description
2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O . Its average mass is 245.190 Da and its mono-isotopic mass is 244.110916 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular weight (245.188 g/mol) and molecular formula (C9H22Cl2N2O) .Scientific Research Applications
Ethyl Glucuronide Quantification and Pathological Conditions
- Ethyl Glucuronide (EtG) Quantification in Hair : EtG, a stable ethanol metabolite, can be extracted from biological matrices like hair, providing insights into the relationship between EtG levels and pathological conditions such as liver and kidney diseases and diabetes. Understanding the influence of these pathologies on EtG production and storage could enhance the interpretation of data in both forensic and clinical contexts, emphasizing the need for careful analytical data interpretation due to its significant impact (Triolo et al., 2022).
Ethanol Metabolism and Toxic Effects
- Ethanol's Impact on the Central Nervous System : Reviews have summarized ethanol's interactions with the central nervous system (CNS), particularly through modulation of neurotransmitter systems like GABA and NMDA receptors. Ethanol's effects on these receptors can influence behavioral outcomes, suggesting potential therapeutic avenues for treating alcohol abuse and alcoholism (Oliver Mf, 2002; M. Olive, 2002).
Ethanol as a Renewable Energy Source
- Bioconversion of Parthenium into Ethanol : Research on the bioconversion of Parthenium (Parthenium hysterophorus L.) into ethanol highlights the potential of utilizing lignocellulosic materials for ethanol production. This approach could offer a renewable source of ethanol, contributing to energy sustainability (Swati et al., 2013).
Ethanol in Hydrogen Production
- Ethanol Reforming for Hydrogen Production : The reforming of bio-ethanol provides a promising method for hydrogen production, a renewable energy resource. Catalysts play a crucial role in this process, with Rh and Ni being the most effective for ethanol steam reforming towards hydrogen production. This highlights the importance of optimizing catalyst support and preparation methods for efficient hydrogen production (Ni et al., 2007).
Mechanism of Action
The mechanism of action of 2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is not clear as it’s typically used for research purposes. More studies are needed to understand its biological activity.
Safety and Hazards
Properties
IUPAC Name |
2-[ethyl(pyrrolidin-3-ylmethyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-11(5-6-12)8-9-3-4-10-7-9;;/h9-10,12H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTFSTKXRFBNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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